Dapsone-N-β-D-Glucuronid-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

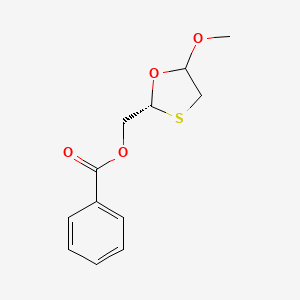

Dapsone N-β-D-Glucuronide Sodium Salt is a biochemical compound with the molecular formula C18H19N2NaO8S and a molecular weight of 446.41 g/mol . It is a derivative of dapsone, a well-known antibacterial and anti-inflammatory agent used primarily in the treatment of leprosy and other skin conditions .

Wissenschaftliche Forschungsanwendungen

Dapsone N-β-D-Glucuronide Sodium Salt is used extensively in scientific research due to its unique properties:

Chemistry: It serves as a model compound for studying glucuronidation reactions and metabolic pathways.

Biology: The compound is used to investigate the metabolic fate of dapsone in biological systems.

Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding the drug metabolism and potential side effects of dapsone.

Wirkmechanismus

Target of Action

The primary target of Dapsone N-β-D-Glucuronide Sodium Salt is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

Dapsone N-β-D-Glucuronide Sodium Salt acts against bacteria and protozoa in the same way as sulphonamides . It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase . This competition results in the inhibition of nucleic acid synthesis in susceptible organisms .

Biochemical Pathways

The affected biochemical pathway is the synthesis of dihydrofolic acid. By inhibiting this pathway, Dapsone N-β-D-Glucuronide Sodium Salt prevents the formation of folic acid, thereby inhibiting the growth and multiplication of bacteria .

Pharmacokinetics

It is primarily metabolized in the liver, mostly by CYP2E1-mediated processes . The elimination half-life is 20 to 30 hours, and it is excreted via the kidneys .

Result of Action

The molecular and cellular effects of Dapsone N-β-D-Glucuronide Sodium Salt’s action result in the inhibition of bacterial growth and multiplication. By preventing the synthesis of dihydrofolic acid, the compound disrupts the production of essential components required for bacterial survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt typically involves the glucuronidation of dapsone. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, dapsone is reacted with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes. The chemical method involves the reaction of dapsone with glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of Dapsone N-β-D-Glucuronide Sodium Salt often employs large-scale glucuronidation processes using chemical catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Dapsone N-β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the compound back to its parent dapsone form.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dapsone.

Substitution: Various substituted sulfonamides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dapsone: The parent compound, primarily used for its antibacterial and anti-inflammatory properties.

Sulfapyridine: Another sulfonamide with similar antibacterial activity.

Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

Uniqueness

Dapsone N-β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugation, which enhances its solubility and alters its pharmacokinetic profile. This modification allows for better understanding of dapsone metabolism and its interactions within biological systems .

Eigenschaften

CAS-Nummer |

54749-81-4 |

|---|---|

Molekularformel |

C18H19N2NaO8S |

Molekulargewicht |

446.406 |

IUPAC-Name |

sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |

InChI-Schlüssel |

VWMSHVANJJMJPO-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Synonyme |

[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-1-deoxy-β-D-glucopyranuronic Acid Monosodium Salt; 1-Deoxy-1-p-sulfanilylanilino-β-D-glucopyranuronic Acid Monosodium Salt; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)

![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)